(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Description
(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a 5-oxo group, a phenylethyl substituent at position 1, and a carboxylic acid at position 2. Its stereochemistry is critical, with (3S) configuration at the pyrrolidine ring and (1R) configuration in the phenylethyl group. This compound (CAS: 173340-19-7) has a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol .
Properties
CAS No. |
99735-44-1 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11+/m1/s1 |
InChI Key |
CFGKWSDAMXTRHE-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Sealed-Tube Reaction
The most efficient route involves the reaction of aniline (3.26 g, 34.68 mmol) and itaconic acid (2-methylenesuccinic acid, 5.47 g, 41.62 mmol) in water under sealed-tube conditions at 110°C for 30 hours . The process proceeds via a Michael addition-cyclization mechanism, forming the pyrrolidine ring directly. After cooling, the mixture is treated with 6N NaOH (13 mL) to remove unreacted starting materials, followed by acidification with 6N HCl to precipitate the product. This method achieves a 97% yield of the target compound as a white solid, with high purity confirmed by ESI/APCI mass spectrometry ().
Key Advantages:
-
Solvent-free conditions : Water acts as both solvent and proton source.
-
High atom economy : No protecting groups or catalysts required.
Hydrolysis of Methyl Ester Intermediates
Synthesis of (S)-Methyl 5-Oxo-1-((R)-1-Phenylethyl)pyrrolidine-3-Carboxylate
The methyl ester precursor (S)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate (CAS: 99735-46-3) is synthesized via stereoselective alkylation using (R)-1-phenylethylamine as a chiral auxiliary. The reaction employs allyl bromide (2.96 g, 24.4 mmol) and NaH (60% in oil, 0.70 g, 17.5 mmol) in DMF at 5°C, followed by 24-hour stirring at ambient temperature. The ester intermediate is isolated in >85% yield after purification by silica gel chromatography.
Saponification to Carboxylic Acid
Hydrolysis of the methyl ester is achieved using lithium hydroxide in a THF/water mixture at 50°C for 6 hours, yielding the carboxylic acid with >90% conversion . The stereochemical integrity at the C3 and C1 positions remains intact during hydrolysis, as confirmed by -NMR and chiral HPLC.
Stereoselective Fluorination and Isomerization
Fluorination of Pyrrolidine Precursors
In a route developed for quinolone antibiotics, ethyl 1-{(3S)-5-oxo-1-[(S)-1-phenylethyl]pyrrolidin-3-yl}cyclopropanecarboxylate undergoes fluorination with N-fluorobenzenesulfonimide (NFSI) in the presence of lithium diisopropylamide (LDA) at −78°C . This step introduces fluorine at the C4 position with diastereomeric excess (d.e.) > 80% .
Epimerization to Desired Stereochemistry
The trans-fluorinated product is treated with LDA and 2,6-di-tert-butylphenol at −78°C to epimerize the C3 center, achieving the (3S,4R) configuration. Subsequent hydrogenolysis of the cyclopropane moiety and hydrolysis yields the target compound.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Chiral Amine-Mediated Separation
Racemic 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is resolved using (R)-α-methylbenzylamine in ethanol. The diastereomeric salts are crystallized sequentially: the (R)-acid/(R)-amine salt precipitates first, followed by the (S)-acid/(R)-amine salt after pH adjustment. This method delivers enantiomerically pure (3S)-isomer in 89% yield with >99% e.e. , as verified by optical rotation ().
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
Temperature and Solvent Effects
Chemical Reactions Analysis
Types of Reactions
The compound undergoes substitution reactions under specific conditions, particularly involving nucleophilic attacks. These reactions are influenced by the presence of chiral auxiliaries and transition metals, leading to diastereoselective outcomes.
Reagents and Conditions
The most documented reaction involves the use of TiCl₄ as a catalyst. This reaction proceeds through oxazolidine ring opening , where TiCl₄ coordinates with the carbonyl oxygen atom and the oxazolidine oxygen, forming a chelate intermediate. This chelation fixes the phenyl group of the chiral auxiliary in a specific orientation, directing nucleophilic attack to the Re-face of the intermediate N-acyliminium ion .
Key reagents and conditions :
-
Catalyst : Titanium(IV) chloride (TiCl₄)
-
Nucleophiles : Trimethylsilyl cyanide (Me₃SiCN) or allyltrimethylsilane (allylSiMe₃)
-
Selectivity : High diastereoselectivity for (3S)-configured products due to steric shielding by the phenyl group .
Major Products
The reaction yields (3S)-configured diastereomers as the main products. For example:
The diastereoselectivity arises from the chelation-induced conformational rigidity, which restricts nucleophilic attack to the Re-face of the intermediate .
Reaction Mechanism
The mechanism involves two key steps:
-
Chelation : TiCl₄ coordinates with the carbonyl oxygen and oxazolidine oxygen, forming a chelate (e.g., intermediate 13 ).
-
Nucleophilic Attack : The nucleophile attacks the Re-face of the N-acyliminium ion, leading to the formation of the (3S)-configured product .
Research Significance
The compound’s chiral auxiliary and reactivity under TiCl₄ catalysis make it valuable for asymmetric synthesis , particularly in generating enantiomerically enriched products. This reactivity is critical for applications in medicinal chemistry , where stereospecificity is often required .
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine ring with a ketone and carboxylic acid functional groups, which are crucial for its reactivity and interactions with biological targets. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.
Drug Development
(3S)-5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid serves as a valuable scaffold in medicinal chemistry. Its derivatives have been explored for their potential as:
- Antidepressants : Analogues of this compound have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Agents : Some studies indicate that derivatives may inhibit cancer cell proliferation through specific signaling pathways.
Building Block for Complex Molecules
This compound can act as a precursor in the synthesis of more complex organic molecules due to its reactive functional groups. It is utilized in:
- Synthesis of Chiral Ligands : The chiral nature of the compound allows for the creation of enantiomerically pure ligands used in asymmetric catalysis.
- Formation of Peptides : It can be incorporated into peptide chains, enhancing the biological activity of peptide-based drugs.
Enzyme Inhibitors
Research has indicated that (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid can inhibit specific enzymes involved in metabolic pathways, making it a candidate for studying metabolic diseases.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant properties of derivatives based on (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid. The results demonstrated that certain modifications led to enhanced serotonin receptor affinity, suggesting potential therapeutic applications in treating depression.
Case Study 2: Anticancer Properties
In research conducted by Cancer Research, derivatives of this compound were tested against various cancer cell lines. The findings revealed significant cytotoxic effects, particularly against breast and prostate cancer cells, indicating its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways within the body. The exact mechanism will depend on the specific application and context in which the compound is used. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., 4-acetylphenyl) or methoxy groups (e.g., 3,4,5-trimethoxyphenyl) show enhanced bioactivity (antioxidant, anticancer) compared to the phenylethyl analog, which lacks direct activity data in the evidence .
- Stereochemical Impact : The (3S,1R) configuration of the target compound distinguishes it from stereoisomers like (3R,1R) (CAS: 99735-43-0), which may exhibit divergent pharmacokinetic or synthetic utility .
Stereochemical Comparisons
Table 2: Stereoisomers and Their Properties
Key Observations :
- The (3S,1R) configuration is more commonly available (97% purity) than its (3R,1R) counterpart (96%), indicating possible synthetic preferences or stability .
- Fluorinated derivatives (e.g., CAS: 1173565-56-4) introduce additional hydrogen-bonding and electronic effects, which could optimize interactions in drug design .
Biological Activity
(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, known by its CAS number 99735-44-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its role in pharmaceutical development, enzyme inhibition, and antimicrobial properties.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.3 g/mol
- Structure : The compound features a pyrrolidine ring with a phenylethyl group and a carboxylic acid functional group, contributing to its biological activity.
Biological Activity Overview
The biological activity of (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid has been explored in various contexts, particularly in the fields of pharmaceutical development and biochemical research.
1. Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of analgesics and anti-inflammatory drugs. Its structural characteristics enhance therapeutic efficacy, making it a valuable scaffold for drug development .
2. Enzyme Inhibition
Recent studies have identified (3S)-5-oxo derivatives as potent inhibitors of the BACE-1 enzyme, which is crucial in the pathogenesis of Alzheimer's disease. These compounds demonstrated sub-micromolar activity, indicating their potential as therapeutic agents targeting neurodegenerative diseases .
3. Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant strains of bacteria. For instance, certain derivatives displayed promising activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid . The structure-activity relationship indicates that modifications to the core structure can enhance antimicrobial potency.
Case Studies
Several studies have highlighted the biological activities associated with (3S)-5-oxo derivatives:
Study 1: Anticancer Activity
A study evaluated the anticancer properties of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. Compounds were tested at a concentration of 100 µM for 24 hours, revealing that specific derivatives exhibited significant cytotoxicity while maintaining low toxicity towards non-cancerous cells .
| Compound | A549 Cell Viability (%) | Cytotoxicity on Non-Cancerous Cells |
|---|---|---|
| Compound 15 | 66% | Moderate |
| Compound 21 | 45% | Low |
Study 2: Antimicrobial Efficacy
In another investigation, various derivatives were screened against clinically relevant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that certain modifications to the pyrrolidine structure led to enhanced antimicrobial activity, particularly against resistant strains .
The mechanism by which (3S)-5-oxo derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For instance, BACE-1 inhibition is facilitated through binding interactions within the enzyme's active site, influenced by the compound's structural features .
Q & A
Q. What catalytic systems improve enantioselectivity in asymmetric syntheses of related pyrrolidine derivatives?
- Chiral Lewis acids (e.g., Jacobsen’s Co-salen catalyst) or organocatalysts (e.g., proline derivatives) achieve enantiomeric excess >90%. For instance, Cu(OTf)₂ with (R)-BINAP ligand enabled 85% ee in a cyclopropanation step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
